molecular formula C8H6N4 B13005740 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile

Cat. No.: B13005740
M. Wt: 158.16 g/mol
InChI Key: LHFDIWFMVAXZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with cyanogen bromide in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

  • 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
  • 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde
  • 1-Benzyl-1H-1,2,3-triazole

Comparison: Compared to these similar compounds, 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile is unique due to its nitrile functional group at the 7-position. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3-methylbenzotriazole-4-carbonitrile

InChI

InChI=1S/C8H6N4/c1-12-8-6(5-9)3-2-4-7(8)10-11-12/h2-4H,1H3

InChI Key

LHFDIWFMVAXZGN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=N1)C#N

Origin of Product

United States

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